

2-Fluoroadenosine biochemical precursor fludarabine

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Compound Focus: 2-Fluoroadenosine

CAS No.: 146-78-1

Cat. No.: S748821

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Chemical Profile and Drug Synthesis

The table below summarizes the core chemical relationships.

Compound	Chemical Relationship	Key Characteristics
2-Fluoroadenosine [1]	Biochemical precursor; the nucleoside form of 2-fluoroadenine.	• Base: 2-fluoroadenine • Sugar: Ribose
Fludarabine (F-ara-A) [2] [3]	Active drug; a 2-fluoroadenine nucleoside with an arabinose sugar.	• Base: 2-fluoroadenine • Sugar: Arabinose (9-β-D-arabinofuranosyl)
Fludarabine Phosphate [2] [4]	Marketed prodrug; the 5'-monophosphate ester of Fludarabine.	• Improved water solubility • Rapidly dephosphorylated in plasma to active Fludarabine

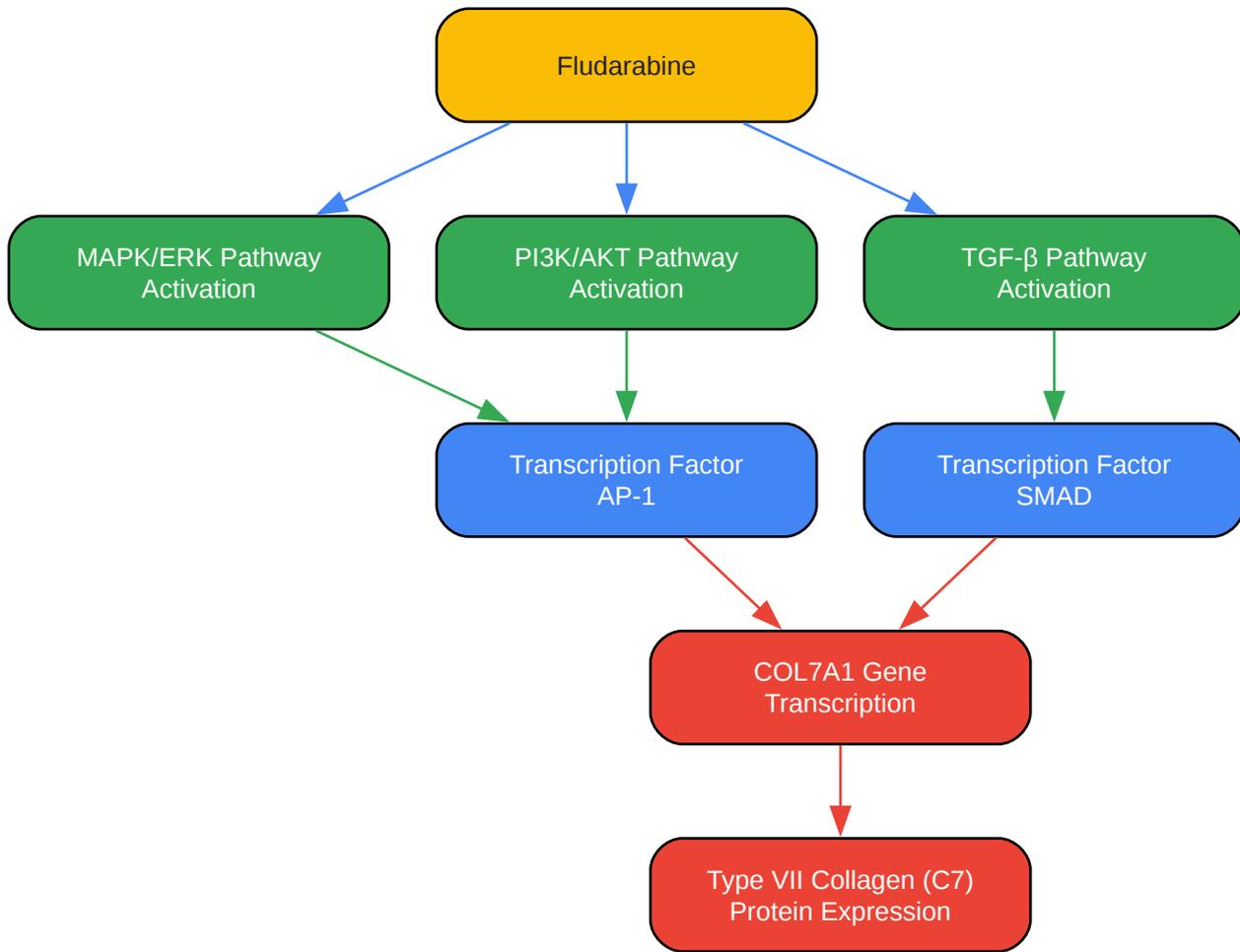
A key synthetic strategy involves starting from guanosine. The process includes protecting the sugar hydroxyl groups, converting the 6-keto group on the purine base to a leaving group, introducing a fluorine atom at the 2-position, and inverting the 2'-hydroxyl group on the sugar moiety from ribo- to arabino-configuration [5] [6].

Mechanism of Cytotoxic Action

The established primary mechanism of Fludarabine is the inhibition of DNA synthesis, leading to apoptosis. A more recent discovery shows it can also modulate extracellular matrix expression.

- **Classical DNA Synthesis Inhibition:** Fludarabine phosphate is a prodrug dephosphorylated in plasma to fludarabine, which enters cells via nucleoside transporters [3]. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active form, **F-ara-ATP** [2] [3]. F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into elongating DNA strands by DNA polymerases. Once incorporated, it potently **terminates DNA chain elongation** [2]. F-ara-ATP also inhibits other critical enzymes for DNA replication and repair, including **ribonucleotide reductase** (lowering cellular dATP pools) and DNA polymerases δ and ϵ [2] [7].
- **Novel Pathway: Upregulation of Type VII Collagen:** Research has uncovered a previously unknown effect of fludarabine: the upregulation of type VII collagen (C7) expression in dermal fibroblasts [8]. This effect is particularly relevant for investigating new therapies for Recessive Dystrophic Epidermolysis Bullosa (RDEB). This upregulation is mediated through the activation of the **MAPK/ERK** and **PI3K/AKT** signaling pathways, leading to the activation of downstream transcription factors **AP-1** and **SMAD**. These factors bind to the **COL7A1** gene promoter and increase its expression [8].

The following diagram illustrates this novel signaling pathway.



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Fludarabine activates MAPK/ERK, PI3K/AKT, and TGF-β pathways, increasing COL7A1 transcription and Type VII collagen production. [8]

Quantitative Pharmacological Data

The table below summarizes key quantitative data from experimental and clinical research.

Parameter / Assay	Model System	Result / Value	Context / Implication
Growth Inhibition (IC ₅₀) [9]	Raji (Burkitt lymphoma)	0.47 ± 0.04 μM	High potency

Parameter / Assay	Model System	Result / Value	Context / Implication
	U937 (Histiocytic lymphoma)	0.24 ± 0.04 µM	High potency
	CEM (T-cell leukemia)	2.4 ± 0.4 µM	Moderate potency
	RPMI 8226 (Multiple myeloma)	1.54 µM [7] - 25.9 ± 3.7 µM [9]	Variable sensitivity
Antitumor Activity (EC₅₀) [9]	Primary CLL patient cells	0.16 - 0.64 µM	High effectiveness in primary cells
Cytotoxicity (LD₅₀) [9]	Primary CLL cells	1.1 µM	Concentration for 50% cell death
Plasma Half-Life (Terminal) [3]	Human patients	10.41 hours	prolonged terminal half-life
In Vivo Dosage [7]	SCID mouse xenograft	40 mg/kg (i.p.)	Effective in vivo tumor growth inhibition

Key Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited in this report.

- **Cell Growth Inhibition and Apoptosis Assay [7]**
 - **Cell Lines:** Use target cells like human myeloma RPMI8226.
 - **Preparation:** Prepare a stock solution of Fludarabine in DMSO. Dilute in culture medium for treatment.
 - **Treatment:** Expose cells to a range of Fludarabine concentrations (e.g., 1-4 µg/mL, equivalent to ~3.5-14 µM) for 6-24 hours.
 - **Viability Assessment:** Measure cell proliferation using MTT or similar assays. Calculate IC₅₀ values.
 - **Apoptosis Analysis:** After treatment, use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Analyze cleavage of caspases (-8, -9, -3, -7) and PARP via immunoblotting.
- **Analyzing Type VII Collagen Upregulation [8]**

- **Cell Culture:** Use normal human dermal fibroblasts (NHDFs) or recessive dystrophic epidermolysis bullosa (RDEB) patient-derived fibroblasts.
 - **Treatment:** Treat cells with Fludarabine (e.g., 50-100 μ M) for 24-48 hours. To probe mechanism, pre-treat for 1 hour with pathway inhibitors:
 - **MAPK/ERK inhibitor:** U0126 (e.g., 10 μ M)
 - **PI3K/AKT inhibitor:** LY294002 (e.g., 10 μ M)
 - **RNA Analysis:** Harvest cells. Isolate total RNA and perform reverse-transcription PCR (RT-PCR) to measure *COL7A1* mRNA levels.
 - **Protein Analysis:** Lyse cells for immunoblotting using a primary antibody against type VII collagen.
- **DNA Damage and Repair Synthesis Assay [10]**
 - **Cell Preparation:** Isolate primary CLL cells from patient blood.
 - **Inhibition of Replicative Synthesis:** Pre-incubate cells with hydroxyurea (3 mM) for 30 minutes.
 - **Treatment & Labeling:** Treat cells with oxaliplatin to induce DNA damage and initiate nucleotide excision repair (NER). Add tritiated thymidine ($[^3\text{H}]\text{dThd}$) to the medium to label DNA synthesized during repair.
 - **Measurement:** Incubate cells, then harvest and precipitate DNA. Measure incorporated radioactivity by scintillation counting. A decrease in counts with Fludarabine co-treatment indicates inhibition of DNA repair synthesis.

Research Applications and Combinations

Fludarabine's unique mechanisms support its use in several research and clinical contexts.

- **Oncology Research:** Fludarabine is a cornerstone for studying lymphoid malignancies, particularly chronic lymphocytic leukemia (CLL) and low-grade non-Hodgkin's lymphoma (NHL) [2] [4]. Research focuses on its use as a single agent and in rational combination therapies. A key strategy combines it with **oxaliplatin**; the platinum drug creates DNA adducts that trigger nucleotide excision repair (NER). This repair process incorporates Fludarabine into DNA, leading to synergistic cell killing [10].
- **Investigational Therapy for RDEB:** The discovery that fludarabine upregulates type VII collagen expression offers a potential new therapeutic avenue for Recessive Dystrophic Epidermolysis Bullosa (RDEB), a genetic blistering skin disease caused by mutations in the *COL7A1* gene [8]. This effect is being explored in the context of hematopoietic stem cell transplantation (HCT) preparative regimens for RDEB.

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